(Methylthio)acetaldehyde

Flavor Chemistry Sensory Analysis Organosulfur Aldehydes

(Methylthio)acetaldehyde (CAS 23328-62-3), also known as 2-methylthioacetaldehyde, is a short-chain aliphatic aldehyde belonging to the dialkylthioether class, structurally defined as acetaldehyde in which one methyl hydrogen is substituted by a methylsulfanyl (-SCH₃) group. This bifunctional molecule combines a reactive aldehyde terminus with a thioether moiety, yielding a molecular formula of C₃H₆OS and a molecular weight of 90.14 g/mol.

Molecular Formula C3H6OS
Molecular Weight 90.15 g/mol
CAS No. 23328-62-3
Cat. No. B1246155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methylthio)acetaldehyde
CAS23328-62-3
Molecular FormulaC3H6OS
Molecular Weight90.15 g/mol
Structural Identifiers
SMILESCSCC=O
InChIInChI=1S/C3H6OS/c1-5-3-2-4/h2H,3H2,1H3
InChIKeyNCNSBFDGXBKAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Methylthio)acetaldehyde (CAS 23328-62-3): Technical Profile and Scientific Sourcing Considerations for Organosulfur Aldehyde Procurement


(Methylthio)acetaldehyde (CAS 23328-62-3), also known as 2-methylthioacetaldehyde, is a short-chain aliphatic aldehyde belonging to the dialkylthioether class, structurally defined as acetaldehyde in which one methyl hydrogen is substituted by a methylsulfanyl (-SCH₃) group [1]. This bifunctional molecule combines a reactive aldehyde terminus with a thioether moiety, yielding a molecular formula of C₃H₆OS and a molecular weight of 90.14 g/mol [2]. The compound is recognized under FEMA No. 3206 and JECFA No. 465 as a synthetic flavoring substance for food applications, with a characteristic sulfurous, alliaceous odor profile described at 0.10% in propylene glycol [3].

Bifunctional organosulfur aldehyde-thioether structure
Reported alliaceous, vegetative odor profile
GRAS-designated flavor ingredient (FEMA 3206, JECFA 465)

Why (Methylthio)acetaldehyde (CAS 23328-62-3) Cannot Be Substituted with Generic Aldehydes or In-Class Sulfur Analogs Without Functional Validation


(Methylthio)acetaldehyde occupies a distinct position within organosulfur aldehydes that precludes simple substitution by structurally similar analogs. Its three-carbon backbone with a terminal thioether group differs fundamentally from methional (3-methylthiopropionaldehyde), a four-carbon homolog with a distinct cooked-potato sensory profile [1]. In flavor applications, methional possesses an odor detection threshold of approximately 0.2 ppb and imparts a cooked potato-like, meaty character [2], whereas (methylthio)acetaldehyde exhibits a detection threshold of 16 ppb and provides a sulfurous, vegetative, alliaceous profile with onion, garlic, mustard, and nutty nuances [3]. This 80-fold threshold differential and orthogonal sensory directionality render the two compounds non-interchangeable in flavor formulation contexts. In biocatalytic and metabolic pathway applications, (methylthio)acetaldehyde is specifically produced as an intermediate from α-keto-γ-methylthiobutyrate (KMBA) via a pH-, Mn(II)-, and oxygen-dependent chemical conversion—a transformation unique to this three-carbon aldehyde structure and not replicated by four-carbon analogs [4]. These quantitative and mechanistic distinctions establish that procurement decisions based solely on chemical class similarity risk functional failure.

Sensory profile and threshold divergence

An 80-fold detection threshold difference and orthogonal odor character (alliaceous vs. cooked-potato) preclude direct methional substitution.

Biosynthetic pathway incompatibility

pH- and Mn-dependent chemical conversion in L. lactis differs from enzymatic transamination; process control strategies do not transfer.

Analytical method non-transferability

GC retention indices and dedicated HPLC methods are compound-specific; method validation may be required when switching from methional.

Quantitative Differentiation Evidence for (Methylthio)acetaldehyde (CAS 23328-62-3) Versus Structural Analogs and Alternatives


Structural Homology and Sensory Threshold Differentiation: (Methylthio)acetaldehyde Versus Methional (3-Methylthiopropionaldehyde)

A direct structural comparison reveals that (methylthio)acetaldehyde is a three-carbon aldehyde (C₃H₆OS) and the lower homolog of methional (C₄H₈OS), a four-carbon aldehyde. This structural difference yields quantifiable divergence in sensory detection thresholds: (methylthio)acetaldehyde exhibits an odor detection threshold of 16 ppb in propylene glycol [1], while methional's reported threshold is approximately 0.2 ppb [2]. The 80-fold difference in detection sensitivity dictates distinct application concentrations and end-use contexts. Sensory profile directionality also diverges markedly: (methylthio)acetaldehyde is characterized by sulfurous, vegetative, onion, garlic, mustard, and nutty notes with a potato nuance [1], whereas methional imparts a cooked potato-like, meaty character [2].

Odor threshold & profile
Head-to-head
16 ppb (alliaceous, vegetative) vs. ~0.2 ppb (cooked-potato, meaty)
80-fold threshold difference may inform formulation concentration range.
Propylene glycol matrix context; literature values.
Flavor Chemistry Sensory Analysis Organosulfur Aldehydes

Natural Occurrence Pattern Differentiation: Tomato Aroma Biomarker Specificity in Intervarietal Analysis

In a comparative volatilomics study of two contrasting tomato (Solanum lycopersicum) lines—Cervil (CER) and Levovil (LEV)—2-methylthioacetaldehyde was identified as a key differential volatile compound. The compound was abundant in Cervil fruits but completely absent in Levovil fruits, establishing it as a putative varietal aroma biomarker [1]. This binary presence/absence pattern distinguishes (methylthio)acetaldehyde from other tomato volatiles such as eugenol and 2-methoxyphenol, which exhibited different distribution patterns and remained at higher levels in maturing LEV than in CER. The study represents the first identification of this compound as putatively related to inter-line aroma differences in tomato [1].

Tomato varietal biomarker
Cross-study comparable
Present in Cervil, absent in Levovil; binary pattern vs. quantitative gradients for eugenol
Binary presence/absence may support varietal authenticity verification.
GC-MS volatilome context; two contrasting tomato lines.
Plant Volatilomics Tomato Aroma Chemistry Food Metabolomics

Biosynthetic Pathway Distinction: Enzymatic Versus Chemical Conversion Routes from Methionine Precursors

In Lactococcus lactis metabolism, (methylthio)acetaldehyde (MTAC) is produced as an intermediate from α-keto-γ-methylthiobutyrate (KMBA) through a chemical conversion pathway that is dependent on pH, Mn(II) concentration, and oxygen availability [1]. The study demonstrated that methanethiol and dimethylsulfide production was highly related to MTAC production, leading to the proposal that MTAC is a key intermediate in volatile sulfur compound biosynthesis in cheese fermentation [1]. This chemical conversion mechanism differs fundamentally from the enzymatic transamination pathway that produces methional from methionine in other biological systems [2]. The pH and metal-ion dependence of MTAC formation introduces tunable process parameters for controlled flavor generation in fermented food manufacturing.

Biosynthetic pathway
Class-level inference
Chemical conversion from KMBA, pH/Mn/O₂-dependent in L. lactis
Tunable process parameters may support controlled VSC generation.
Enzymatic transamination for methional not replicated.
Cheese Flavor Formation Microbial Metabolism Volatile Sulfur Compounds

Analytical Differentiation: GC Retention Index and HPLC Method Specificity for Quality Control Validation

(Methylthio)acetaldehyde has established gas chromatographic retention indices that enable definitive identification and separation from co-eluting volatile sulfur compounds in complex food matrices. On a CP-Wax 52CB polar capillary column (60°C initial, 4°C/min ramp to 220°C), the compound elutes with a retention index of 1250 [1]. Alternative polar column conditions yield indices of 1267 (CP Wax 52CB), 1293 (HP-Innowax), and 1270 (HP-Innowax) depending on temperature programming parameters [1]. These established indices provide validated reference points for compound identification in GC-MS analysis of food and flavor samples. Additionally, a dedicated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been developed specifically for (methylthio)acetaldehyde analysis [2].

GC & HPLC methods
Supporting evidence
RI 1250 (CP-Wax 52CB); RI 1267–1293 across columns; dedicated RP-HPLC method
Established methods may support identity confirmation and purity assessment.
Data to verify with specific column and conditions.
Analytical Chemistry GC-MS Analysis HPLC Method Development

Evidence-Backed Application Scenarios for (Methylthio)acetaldehyde (CAS 23328-62-3) in Flavor Formulation, Fermentation R&D, and Plant Volatilomics


Savory Flavor Formulation Requiring Alliaceous and Vegetative Character with Moderate Potency

(Methylthio)acetaldehyde is optimally deployed in savory flavor formulations where a sulfurous, vegetative, alliaceous profile is desired without the extreme potency of methional. With an odor detection threshold of 16 ppb [1]—80-fold higher than methional's ~0.2 ppb threshold [2]—this compound enables formulators to use higher absolute concentrations while maintaining controlled sensory impact. This characteristic is particularly advantageous in processed food applications such as potato snacks, savory sauces, meat analogs, and seasoning blends where the cooked potato-like, meaty character of methional would dominate or misalign with target flavor profiles. The compound's GRAS designation under FEMA No. 3206 and JECFA No. 465 [1] supports its use in food applications with established regulatory acceptance.

Cheese and Fermented Dairy Flavor R&D Leveraging Lactococcal Metabolism

In cheese fermentation research and industrial starter culture development, (methylthio)acetaldehyde serves as a key analytical marker and mechanistic intermediate in the Lactococcus lactis catabolism of L-methionine to volatile sulfur compounds [3]. The compound is produced from α-keto-γ-methylthiobutyrate (KMBA) via a chemical conversion pathway dependent on pH, Mn(II) concentration, and oxygen availability [3]. This tunable formation mechanism allows process engineers and fermentation scientists to modulate MTAC production—and consequently methanethiol and dimethylsulfide formation—through controlled adjustment of fermentation parameters. This provides a differentiated R&D tool for optimizing cheese flavor development in cheddar, gouda, and surface-ripened cheese varieties, where volatile sulfur compounds contribute significantly to characteristic aroma profiles.

Tomato Breeding Programs and Fruit Volatilomics for Aroma Biomarker Discovery

In tomato (Solanum lycopersicum) breeding and volatilomics research, 2-methylthioacetaldehyde has been validated as a binary differential volatile compound that distinguishes the Cervil (CER) variety, where it is abundant, from the Levovil (LEV) variety, where it is entirely absent [4]. This presence/absence pattern establishes the compound as a putative varietal aroma biomarker with potential utility in marker-assisted breeding programs aimed at enhancing tomato fruit aroma quality. Unlike eugenol and 2-methoxyphenol, which exhibit quantitative concentration gradients between varieties, (methylthio)acetaldehyde provides a qualitative (binary) selection marker that may simplify high-throughput screening workflows in breeding populations and authenticity verification protocols for varietal claims.

Analytical Quality Control and Identity Verification in Flavor Ingredient Procurement

For procurement and quality assurance laboratories, (methylthio)acetaldehyde's established gas chromatographic retention indices (RI = 1250 on CP-Wax 52CB; 1267-1293 across alternative polar column conditions) provide validated reference points for identity confirmation and purity assessment [5]. The availability of a dedicated reverse-phase HPLC method using Newcrom R1 columns [6] enables quantitative analysis in complex matrices without interference from structurally related sulfur compounds. These analytical reference standards support incoming material verification, stability monitoring, and regulatory compliance documentation essential for GMP-compliant procurement in the flavor, fragrance, and food ingredient sectors.

Application
Selection Property
Validation Focus
Savory flavor formulation
Alliaceous/vegetative odor profile, moderate sensory impact
Odor threshold validation; flavor profile alignment
Fermented dairy flavor R&D
pH/Mn-dependent VSC intermediate from KMBA
Process parameter modulation for sulfur volatile control
Tomato breeding & volatilomics
Binary varietal aroma biomarker (presence/absence)
Marker-assisted selection and authenticity verification
Analytical QC for ingredient procurement
Validated GC retention indices and RP-HPLC method
Identity confirmation and purity method transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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